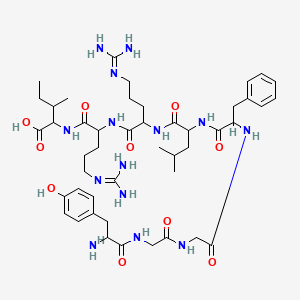

H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH

Description

Overview of Biologically Active Peptides in Neurobiology and Beyond

Biologically active peptides are a diverse class of signaling molecules that play crucial roles in a vast array of physiological processes. researchgate.net These molecules, which are chains of amino acids, act as neurotransmitters, hormones, and neuromodulators, influencing everything from pain perception and emotional responses to appetite and learning. researchgate.netnih.gov In the central nervous system (CNS), neuropeptides modulate the activity of classical neurotransmitters, leading to slower but more prolonged and widespread effects. nih.gov Beyond the brain, peptides in the periphery can exert effects on the brain and are integral to cell-to-cell communication. nih.gov Their ability to bind to specific cell surface receptors, primarily G-protein coupled receptors, with high affinity initiates intracellular signaling cascades that mediate their diverse biological actions. researchgate.netnih.gov

Contextualization of H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH as an Opioid Peptide Fragment

This compound, also known as Dynorphin (B1627789) A (1-8), is a prominent member of the opioid peptide family. wikipedia.org These peptides are endogenous ligands for opioid receptors, the same receptors targeted by opiate drugs like morphine. nih.gov The discovery of these endogenous peptides was a landmark in neuroscience, revealing the body's own system for modulating pain and other physiological functions. nih.gov

This compound is a truncated form of Dynorphin A, a highly potent endogenous opioid peptide. wikipedia.org Dynorphin A itself is derived from a larger precursor protein called prodynorphin. wikipedia.org Through a process of enzymatic cleavage by proprotein convertase 2 (PC2), prodynorphin is broken down into several active peptides, including dynorphin A, dynorphin B, and neo-endorphins. anaspec.com this compound represents the first eight amino acids of the full Dynorphin A sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys). wikipedia.org This fragment is a naturally occurring metabolite and has been identified in various tissues, including the placenta. medchemexpress.com

The opioid peptide system comprises three main families, each derived from a distinct precursor protein: the enkephalins (from proenkephalin), the endorphins (from pro-opiomelanocortin), and the dynorphins (from prodynorphin). nih.govkpresearcherprofiles.org While all three families share the common N-terminal sequence Tyr-Gly-Gly-Phe, they differ in their C-terminal extensions, which influences their receptor binding affinities and biological activities. nih.gov

Enkephalins, such as Met-enkephalin and Leu-enkephalin, are pentapeptides that show the highest affinity for the delta-opioid receptor. nih.gov Beta-endorphin, a much larger peptide, is a potent agonist at mu-opioid receptors. nih.gov In contrast, dynorphins, including this compound, are the principal endogenous ligands for the kappa-opioid receptor (KOR). wikipedia.orgmedchemexpress.com However, this compound is not entirely selective and can also bind to mu- and delta-opioid receptors, albeit with lower affinity. wikipedia.orgcdnsciencepub.com

Table 1: Comparison of Major Opioid Peptide Families

| Feature | Enkephalins | Endorphins | Dynorphins |

|---|---|---|---|

| Precursor Protein | Proenkephalin | Pro-opiomelanocortin (POMC) | Prodynorphin |

| Example Peptides | Met-enkephalin, Leu-enkephalin | β-endorphin | Dynorphin A, Dynorphin B |

| Primary Receptor Affinity | Delta (δ) | Mu (μ) | Kappa (κ) |

| Common N-terminal Sequence | Tyr-Gly-Gly-Phe | Tyr-Gly-Gly-Phe | Tyr-Gly-Gly-Phe |

The journey to understanding endogenous opioid peptides began with the long-standing use of opium and the isolation of its active component, morphine. pnas.org The realization that the effects of these plant-derived compounds were mediated by specific receptors in the body led to a search for their natural, endogenous ligands. nih.govbiologists.com In the mid-1970s, this quest culminated in the identification of the first endogenous opioid peptides, the enkephalins, by John Hughes and Hans Kosterlitz. nih.govnih.gov This groundbreaking discovery was soon followed by the isolation of other opioid peptides, including β-endorphin and the dynorphins. nih.gov The term "dynorphin" was coined by Avram Goldstein and his colleagues in 1979 to reflect the extraordinary potency of this newly discovered peptide. nih.gov The subsequent sequencing of the genes for the precursor proteins—proopiomelanocortin, proenkephalin, and prodynorphin—in the early 1980s provided a molecular framework for understanding the diversity and relationships within the opioid peptide system. wikipedia.org

Detailed Research Findings

Research on this compound has revealed its complex pharmacological profile. While it is a fragment of the potent kappa-opioid receptor agonist Dynorphin A, studies have shown that this compound itself can exhibit non-selective binding to opioid receptors. cdnsciencepub.com Some research indicates a preference for the delta-opioid receptor over mu- and kappa-receptors in certain experimental conditions. cdnsciencepub.com Furthermore, the in vitro activity of this peptide can be influenced by its metabolism, as it can be broken down into smaller fragments like [Leu⁵]enkephalin. cdnsciencepub.com The functional activity of dynorphin fragments, including those similar in size to this compound, has been shown to differ from the parent compound, with some fragments displaying potent activation of both kappa and delta opioid receptors. nih.gov

Table 2: Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Delta (δ) | ~4.6 nM |

| Mu (μ) | ~18 nM |

| Kappa (κ) | ~40 nM |

Note: Binding affinities can vary depending on the experimental conditions and tissue source. cdnsciencepub.com

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLGMBDXVBPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N14O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for H Tyr Gly Gly Phe Leu Arg Arg Ile Oh and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc-Based Chemistry Methodologies

The Fluorenylmethyloxycarbonyl (Fmoc) based strategy is the most widely employed method for the synthesis of dynorphin (B1627789) A analogs, including H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH. nih.govoregonstate.edubeilstein-journals.org This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. peptide.com The synthesis cycle involves two main steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine. This cycle is repeated until the desired peptide sequence is assembled. nih.govbachem.com

The Fmoc/tBu (tert-butyl) strategy is a common orthogonal protection scheme, where the Fmoc group is base-labile, while the side-chain protecting groups and the resin-linker bond are acid-labile, allowing for selective deprotection. nih.goviris-biotech.de

Selection of Resins and Linkers

The choice of solid support and linker is crucial for a successful synthesis, as it dictates the conditions for the final cleavage of the peptide from the resin and determines whether the final product will be a C-terminal acid or amide. nih.gov

For the synthesis of this compound, which has a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin would be appropriate choices. peptide.comresearchgate.netacs.org The Wang resin is a popular choice for generating peptide acids via cleavage with a high concentration of trifluoroacetic acid (TFA). acs.org The 2-chlorotrityl chloride resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions, which helps to preserve acid-sensitive side-chain protecting groups if protected peptide fragments are the goal. researchgate.net

In the synthesis of dynorphin A amide analogs, linkers such as the 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) linker are frequently used. nih.govumn.edu Resins like PAL-PEG-PS (polyethylene glycol-polystyrene) combine the mechanical stability of polystyrene with the favorable solvation properties of polyethylene (B3416737) glycol, enhancing synthetic efficiency. nih.govbiosynth.com Rink Amide resin is another common choice for producing peptide amides. nih.gov

Table 1: Resins and Linkers in SPPS

| Resin/Linker Type | Final Product | Cleavage Condition | Notes |

| Wang Resin | Peptide Acid | High % TFA | Standard choice for Fmoc-SPPS of peptide acids. acs.org |

| 2-Chlorotrityl Chloride Resin | Peptide Acid / Protected Fragments | Dilute TFA / Acetic Acid | Very acid-labile, good for fragments. researchgate.net |

| Rink Amide Resin | Peptide Amide | High % TFA | Standard for Fmoc-SPPS of peptide amides. nih.gov |

| PAL Linker (e.g., on PEG-PS) | Peptide Amide | High % TFA | Provides good swelling properties and is used for peptide amides. nih.govumn.edu |

Coupling Reagents and Reaction Optimization

The formation of the amide bond between the incoming amino acid and the resin-bound peptide chain requires the activation of the carboxylic acid group. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. bachem.comresearchgate.net

For the synthesis of dynorphin A analogs, phosphonium (B103445) and aminium/uronium salts are commonly used. Reagents like Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are frequently employed, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary base such as N,N-diisopropylethylamine (DIEA). nih.govbachem.comsigmaaldrich.com

The synthesis of this compound presents a specific challenge due to the presence of two consecutive arginine residues. Arginine couplings can be sluggish and require optimized conditions. nih.gov Some protocols perform arginine couplings at room temperature for an extended period, while other amino acid couplings might be accelerated using microwave energy. nih.gov The use of Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with a carbodiimide (B86325) like diisopropylcarbodiimide (DIC) has emerged as a highly efficient and safer alternative to benzotriazole-based additives. nih.govacs.orgacs.org

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC | Often used with additives like HOBt or Oxyma Pure to reduce racemization. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings. nih.govsigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Fast reaction times and widely used in automated synthesis. sigmaaldrich.compeptide.com |

Cleavage Techniques and Side-Chain Deprotection

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. umn.edu In Fmoc-based synthesis, this is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). nih.govnih.gov

This final deprotection step is critical, as reactive carbocations can be generated from the cleavage of protecting groups (like tBu) and the linker. These can lead to unwanted side reactions, such as the alkylation of sensitive residues like tyrosine. To prevent this, a "cleavage cocktail" containing scavengers is used. umn.edu

For a peptide like this compound, the key residues requiring side-chain protection are Tyrosine and Arginine. peptide.comresearchgate.net

Tyrosine (Tyr): The hydroxyl group is typically protected with a tert-butyl (tBu or OtBu) ether. peptide.comresearchgate.net

Arginine (Arg): The guanidinium (B1211019) group is protected with a bulky, acid-labile group such as 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). peptide.comresearchgate.netumn.edu

A common cleavage cocktail, known as Reagent K, consists of TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). umn.edu Another effective mixture is TFA/triisopropylsilane (TIPS)/water. nih.gov The scavengers (phenol, thioanisole, TIPS) trap the reactive cationic species, ensuring the integrity of the final peptide. umn.edu

Automated Peptide Synthesis Platforms

The repetitive nature of the coupling and deprotection cycles in SPPS makes it highly amenable to automation. beilstein-journals.org Automated peptide synthesizers are frequently used for the preparation of dynorphin A analogs. nih.gov These instruments automate the delivery of reagents and solvents, and the washing steps, allowing for the unattended synthesis of complex peptides. beilstein-journals.org

Platforms may incorporate features like microwave-assisted heating, which can significantly shorten coupling times and improve the efficiency of difficult couplings. beilstein-journals.orgnih.gov The use of automated synthesizers enhances reproducibility and allows for higher throughput in the production of peptide libraries for structure-activity relationship studies. nih.gov

Solution-Phase Peptide Synthesis (SolPPS) Considerations

While SPPS is dominant, solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis, remains a viable, albeit more challenging, alternative. ekb.eg In SolPPS, all reactions are carried out in a homogeneous solution, and the product must be purified after each step, typically by crystallization or chromatography. ekb.eg

The synthesis of a hydrophilic and arginine-rich peptide like this compound in solution presents several difficulties:

Solubility: The growing peptide chain can have changing solubility properties, making the selection of a suitable solvent for all intermediates challenging. unive.it

Purification: The need for purification after each coupling step is labor-intensive and can lead to significant material loss. ekb.eg

Arginine Side Reactions: The highly basic guanidinium group of arginine must be protected. Incomplete protection or side reactions during coupling can complicate the synthesis. google.comnih.gov Furthermore, unprotected arginine can undergo self-cyclization to form a lactam, a side reaction that must be minimized. google.comrsc.org

Due to these complexities, SolPPS is generally less favored for the de novo synthesis of long peptides like dynorphin analogs compared to the more streamlined and automatable solid-phase approach. acs.org

Purification Techniques

Following synthesis, the crude peptide this compound, also known as Dynorphin A (1-8), must undergo rigorous purification to remove by-products, truncated sequences, and residual reagents from the synthesis process. Chromatographic techniques are central to achieving the high degree of purity required for analytical and biological studies.

High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for the purification of synthetic peptides like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, the peptide is separated based on its hydrophobicity.

The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) with bonded C8 or C18 alkyl chains. pnas.org A gradient of increasing organic solvent, commonly acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides. pnas.org TFA is crucial as it protonates basic residues and masks silanol (B1196071) groups on the stationary phase, leading to sharper peaks and better separation. novoprolabs.com Peptides with greater hydrophobicity interact more strongly with the C18 stationary phase and thus require a higher concentration of the organic solvent to elute. pnas.org

The elution is monitored by UV detectors, typically at wavelengths of 220 and 254 nm, to detect the peptide bonds and aromatic residues, respectively. pnas.org Fractions corresponding to the main peak, which represents the target peptide, are collected, combined, and lyophilized to obtain the purified product as a stable powder. Purity is often assessed by analytical HPLC, aiming for >98% for most research applications. pnas.org Studies involving the degradation of Dynorphin A (1-8) in brain membranes have also utilized HPLC to separate and identify the resulting fragments. nih.gov

Table 1: Example RP-HPLC Parameters for Dynorphin A (1-8) Purification

| Parameter | Specification | Purpose |

| Column | C18 reverse-phase (e.g., µBondapak) | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous phase, provides counter-ions |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic phase for elution |

| Gradient | Linear gradient of Mobile Phase B (e.g., 15-35% over 20 min) | To elute peptides of varying hydrophobicity |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation |

| Detection | UV at 220 nm and 254 nm | Detection of peptide bonds and aromatic rings |

While RP-HPLC is the dominant technique, other chromatographic methods can be employed, often as complementary steps for very high purity requirements or for specific analytical purposes.

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a specific pH. For a peptide like this compound, which has two basic arginine residues, cation-exchange chromatography could be effective. The peptide would be loaded onto a negatively charged column and eluted by increasing the salt concentration or pH of the mobile phase.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. While less effective for separating peptides with similar molecular weights (like deletion sequences), it can be useful for removing very small molecules (e.g., salts, scavengers) or large aggregates from the purified peptide solution.

These methods are generally used less frequently than RP-HPLC for the final purification step of synthetic peptides but can be valuable in specific contexts.

Analytical Characterization for Purity Assessment and Structure Elucidation

Once purified, the identity and purity of this compound must be unequivocally confirmed. A combination of analytical techniques is used to verify the primary structure and assess the purity level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure of peptides in solution. For Dynorphin A fragments, 1H NMR studies have been conducted to understand their conformation. nih.gov Techniques like transferred nuclear Overhauser enhancement spectroscopy (trNOE) can be used to determine the structure of the peptide when it is bound to its receptor. nih.gov Such studies have revealed that for related dynorphin peptides, the N-terminal "opioid signature" (Tyr-Gly-Gly-Phe) often remains flexibly disordered, while other parts of the peptide may adopt more defined structures like helical turns upon binding. nih.gov Deuterium exchange studies combined with NMR can also indicate how exposed the peptide's amide protons are to the solvent, providing further clues about its secondary structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for the characterization of peptides. It combines the separation power of HPLC with the mass detection capability of mass spectrometry. An analytical HPLC system is coupled directly to a mass spectrometer, allowing for the determination of the molecular weight of the components in each chromatographic peak.

For this compound, LC-MS analysis would confirm the presence of a compound with the correct mass-to-charge (m/z) ratio corresponding to its molecular weight. This provides definitive confirmation of the peptide's identity and is also highly effective at identifying impurities, such as deletion sequences from the synthesis, which would have different molecular weights. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions, thus confirming the correct amino acid sequence.

Table 2: Expected LC-MS Data for this compound

| Parameter | Expected Value | Description |

| Molecular Formula | C48H76N14O10 | The chemical formula of the peptide. |

| Monoisotopic Mass | 1024.5883 g/mol | The exact mass of the most abundant isotope configuration. |

| Observed [M+H]⁺ | ~1025.59 | The m/z of the singly protonated peptide in positive ion mode. |

| Observed [M+2H]²⁺ | ~513.30 | The m/z of the doubly protonated peptide, common due to basic Arg residues. |

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact peptides like this compound because of their low volatility and thermal instability. americanpeptidesociety.org However, GC, particularly when coupled with mass spectrometry (GC-MS), plays a specific, indirect role in peptide characterization through amino acid analysis (AAA).

In this application, the purified peptide is first hydrolyzed into its constituent amino acids using strong acid (e.g., 6M HCl). nih.govacs.org These individual amino acids are then chemically modified (derivatized) to make them volatile. nih.govacs.org The resulting volatile derivatives can be separated and quantified by GC. This analysis confirms the amino acid composition of the peptide and their relative ratios, providing another layer of structural verification. While less common than HPLC for routine peptide analysis, new methods such as gas chromatography–isotope dilution infrared spectrometry (GC–IDIR) have been explored for the accurate analysis of peptide purity. chromatographyonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of peptides, providing information about their secondary structure and the presence of specific functional groups. While specific IR spectral data for this compound is not extensively detailed in the available literature, the expected characteristic absorption bands for a peptide of this nature can be inferred.

The IR spectrum of a peptide is dominated by the absorption bands of the amide groups, which give rise to several characteristic bands known as amide A, B, I, II, III, etc. The frequencies of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). For instance, an α-helical conformation typically shows an amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit a strong band in the range of 1620-1640 cm⁻¹.

Elemental Analysis and Atom-Absorbing Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for the purity and empirical formula of the synthesized peptide. For this compound, with the chemical formula C₄₆H₇₂N₁₄O₁₀, the theoretical elemental composition can be calculated.

An elemental analysis report for a sample of Dynorphin A (1-8) has been made available, providing experimental values for Carbon (C), Hydrogen (H), and Nitrogen (N). nih.gov These experimental values can be compared to the theoretical values to assess the purity of the synthesized peptide.

| Element | Theoretical Percentage | Experimental Percentage nih.gov |

| Carbon (C) | 56.31% | Not Specified |

| Hydrogen (H) | 7.40% | Not Specified |

| Nitrogen (N) | 20.00% | Not Specified |

| Oxygen (O) | 16.31% | Not Specified |

| Note: Specific experimental percentages from the referenced report were not available in the search results. |

In the synthesis of analogs of dynorphin A, elemental analysis is routinely performed to confirm the composition of the final products. For example, in the synthesis of Fmoc-protected amino acid derivatives used for peptide synthesis, elemental analysis is used to verify the structure of the synthesized building blocks.

Crystallographical Methods

Crystallographical methods, particularly X-ray diffraction, provide the most detailed three-dimensional structural information of a molecule at atomic resolution. While obtaining high-quality crystals of peptides can be challenging due to their flexibility, several crystal structures of opioid peptides and their receptors have been determined, offering insights into their conformation and interactions.

A significant breakthrough in the structural understanding of Dynorphin A (1-8) comes from the crystal structure of human neurolysin in complex with this peptide. nih.gov This study provides direct crystallographic data for this compound, revealing its conformation when bound to a biologically relevant protein.

Crystallographic Data for Dynorphin A (1-8) in complex with human Neurolysin nih.gov

| Parameter | Value |

|---|---|

| PDB ID | 8VJU |

| Resolution | 1.99 Å |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=63.3, b=78.9, c=91.4 |

This data pertains to the complex and not the isolated peptide.

While the crystal structure of the isolated this compound peptide has not been reported, X-ray diffraction studies on other opioid peptides have revealed common conformational motifs, such as β-turns and extended structures. nih.gov These studies are crucial for understanding the structure-activity relationships of these peptides. The crystallization of the δ-opioid receptor in complex with peptide agonists has also provided valuable insights into the binding modes of these ligands. bohrium.comnih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, while not a crystallographic method, is a powerful technique for determining the three-dimensional structure of peptides in solution. NMR studies on dynorphin A and its fragments have provided detailed conformational information, revealing, for example, a helical turn in the central part of the peptide when bound to its receptor. pnas.org

Investigations into the Biological Activities of H Tyr Gly Gly Phe Leu Arg Arg Ile Oh Preclinical Research Focus

Opioid Receptor System Interactions

Dynorphin (B1627789) A (1-8) primarily exerts its biological effects through interactions with the opioid receptor system, which consists of three main types: kappa (κ), mu (μ), and delta (δ). mdpi.com While it is a fragment of the longer and highly selective kappa opioid receptor (KOR) agonist Dynorphin A (1-17), the shorter (1-8) fragment exhibits a more complex and less selective interaction profile. annualreviews.orgmdpi.com

Kappa Opioid Receptor (KOR) Agonist and Antagonist Profiling

Preclinical studies have consistently identified H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH as an agonist at the kappa opioid receptor (KOR). annualreviews.orgnih.gov The C-terminal "address" sequence, -Leu-Arg-Arg-Ile, is considered important for conferring specificity towards the KOR. mdpi.com The interaction between Dynorphin A (1-8) and the human KOR has been modeled to understand the structural basis of its agonist activity. nih.gov These models suggest that specific amino acid residues within the receptor are key to binding and determining selectivity. nih.gov For instance, the side chain of Asp138 in the receptor interacts with the protonated nitrogen atom at the N-terminal tyrosine of the peptide through electrostatic and hydrogen bonds, playing a critical role in ligand binding. nih.gov Furthermore, negatively charged amino acids in the second extracellular loop of the KOR, such as Glu209, are thought to interact with the positively charged arginine residues at the C-terminus of Dynorphin A (1-8), contributing to its specificity for the kappa receptor. nih.gov

Mu Opioid Receptor (MOR) and Delta Opioid Receptor (DOR) Cross-Reactivity and Selectivity

While Dynorphin A (1-17) is highly selective for the KOR, this compound demonstrates significant cross-reactivity with other opioid receptors, particularly the delta opioid receptor (DOR). annualreviews.orgnih.gov Studies conducted on the mouse vas deferens have shown that this octapeptide displays both kappa and delta receptor activity. nih.gov In fact, evidence suggests that the delta activity is particularly prominent in shorter dynorphin fragments like Dynorphin A (1-8). annualreviews.org

Interactions with the mu opioid receptor (MOR) are more complex and appear to be tissue-dependent. annualreviews.orgnih.gov While some studies using isolated tissue preparations like the mouse vas deferens observed no interaction with mu receptors nih.gov, in vitro binding studies using brain tissue have demonstrated that Dynorphin A (1-8) does interact with MOR, in addition to KOR and DOR. annualreviews.org Generally, the selectivity profile for the broader Dynorphin A peptide family is established as KOR > MOR > DOR. nih.gov

Table 1: Opioid Receptor Selectivity Profile for Dynorphin Peptides

| Peptide Family | Receptor Selectivity |

|---|---|

| Dynorphin A | KOR > MOR > DOR nih.gov |

Receptor Binding Affinity and Specificity Determination

The binding affinity of dynorphin peptides to opioid receptors is a key determinant of their biological activity. While specific binding affinity data for this compound is not extensively detailed in the provided search results, related dynorphin fragments offer insight. For example, radioligand binding studies with Dynorphin A (1-13), a slightly longer fragment, revealed an intermediate binding affinity for the KOR with a dissociation constant (Kd) of approximately 200 nM. pnas.org

The specificity of Dynorphin A (1-8) is dictated by its amino acid sequence. The N-terminal "message" sequence (Tyr-Gly-Gly-Phe) is essential for binding to all opioid receptors, while the C-terminal "address" sequence (-Leu-Arg-Arg-Ile) is primarily responsible for KOR subtype specificity through electrostatic interactions. mdpi.com Structural studies indicate that the address domain of Dynorphin A (1-8) adopts an extended conformation upon binding, with a significant salt bridge forming between Arg7 of the peptide and Glu297 of the KOR. mdpi.com

Mechanisms of Receptor Activation and G Protein Coupling

Opioid receptors, including the KOR, are G protein-coupled receptors (GPCRs). mdpi.com The binding of an agonist like this compound induces a conformational change in the receptor, leading to the activation of intracellular G proteins. Seminal research points to a multistep mechanism for KOR activation by dynorphins. mdpi.com The initial binding is driven by the N-terminal "message" sequence, which is responsible for initiating receptor activation. mdpi.com This is followed by the interaction of the C-terminal "address" sequence, which stabilizes the active conformation of the receptor and ensures subtype specificity. mdpi.com The interaction between the positively charged arginine residues in the peptide and negatively charged amino acids in the receptor's extracellular loops is crucial for this process. nih.gov

In Vitro Cellular Signaling Pathways Mediated by Opioid Receptors

Upon activation by agonists such as Dynorphin A (1-8), opioid receptors modulate various intracellular signaling pathways. As inhibitory GPCRs, their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability.

Non-Opioid Receptor and Other Molecular Target Interactions

There is evidence to suggest that the biological activities of dynorphins are not exclusively mediated by the classical opioid receptors. Some studies have reported effects of dynorphin that are not blocked by the general opioid antagonist naloxone. annualreviews.org For example, dynorphin has been shown to induce histamine (B1213489) release from rat mast cells in a naloxone-insensitive manner, suggesting a potential interaction with non-opioid receptors on these immune cells. annualreviews.org It has also been proposed that in certain tissues, like the mouse vas deferens, Dynorphin A (1-8) might interact with an opioid receptor that is distinct from the classical mu, kappa, and delta types. nih.gov

Modulation of Ion Channels (e.g., Voltage-Sensitive Sodium and Calcium Channels)

Research indicates that this compound and its parent molecule, Dynorphin A, exert significant modulatory effects on voltage-sensitive calcium channels (VSCCs). One of the non-opioid actions of dynorphin involves inducing calcium influx through these channels in sensory neurons. u-tokyo.ac.jpnih.gov This effect is mediated by the activation of bradykinin (B550075) receptors and is sensitive to inhibitors of L-type and P/Q-type VSCCs. u-tokyo.ac.jp Specifically, the L-type channel blocker nimodipine (B1678889) and the P/Q-type channel blocker ω-agatoxin TK have been shown to reduce the calcium influx induced by a dynorphin fragment. u-tokyo.ac.jp

Conversely, other studies have demonstrated that Dynorphin A and its fragments, including Dynorphin A (1-8), can decrease voltage-dependent calcium conductance in dorsal root ganglion (DRG) neurons. nih.gov This action appears to be specific to opioids with an affinity for kappa-receptors and is reversible by the opioid antagonist naloxone. nih.govpnas.org The peptide selectively reduces the large, inactivating N-type calcium current. pnas.org This inhibitory effect on calcium influx is a proposed mechanism for the modulation of neurotransmitter release. pnas.org The table below summarizes the observed effects on different types of voltage-sensitive calcium channels.

| Ion Channel Type | Observed Effect | Mediating Receptor(s) | Reference(s) |

| L-type Voltage-Sensitive Calcium Channel | Induction of Ca2+ influx | Bradykinin B2 Receptor | u-tokyo.ac.jp |

| P/Q-type Voltage-Sensitive Calcium Channel | Induction of Ca2+ influx | Bradykinin B2 Receptor | u-tokyo.ac.jp |

| N-type Voltage-Sensitive Calcium Channel | Reduction of Ca2+ current | Kappa-Opioid Receptor | pnas.org |

This table provides an interactive summary of the modulation of voltage-sensitive calcium channels by this compound and related dynorphin peptides.

There is currently a lack of specific preclinical research detailing the direct modulation of voltage-sensitive sodium channels by this compound.

Inhibition or Activation of Protein Interactions

This compound is a potent activator of the kappa-opioid receptor (KOR), a G-protein-coupled receptor (GPCR). anaspec.com The binding of this peptide to the KOR has an inhibitory constant (IC50) of 303 nM for displacing the binding of ³H-Bremazocine. medchemexpress.com The N-terminal tyrosine residue is crucial for the activation of opioid receptors. wikipedia.org The interaction involves specific amino acid residues within the receptor, and the peptide's arginine at position 7 is thought to play a role in disturbing a salt bridge within the KOR, which may be a key step in receptor activation. researchgate.net

In addition to its canonical interaction with KOR, this compound and its parent molecule Dynorphin A activate bradykinin receptors, an interaction that does not require the N-terminal tyrosine. wikipedia.org This peptide also directly interacts with the NMDA receptor, with its inhibitory effect being pH-dependent. nih.gov Furthermore, dynorphins can interact with integrin Mac-1 (CD11b/CD18) on leukocytes, mediating non-opioid immune responses. nih.gov

Involvement in Bradykinin Receptor Pathways

A significant area of preclinical research has focused on the non-opioid actions of dynorphins, particularly their interaction with the bradykinin receptor system. u-tokyo.ac.jpnih.govnih.gov Studies have demonstrated that Dynorphin A can activate both B1 and B2 bradykinin receptors, leading to neural excitation. u-tokyo.ac.jpnih.gov This activation is a distinct signaling pathway from that initiated by bradykinin itself and is responsible for inducing calcium influx via voltage-sensitive calcium channels in sensory neurons. u-tokyo.ac.jp This mechanism is implicated in the development of persistent neuropathic pain, where elevated levels of endogenous dynorphin act as an agonist at bradykinin receptors. u-tokyo.ac.jpnih.govnih.gov The blockade of spinal B1 or B2 receptors has been shown to reverse this pain state. u-tokyo.ac.jpnih.gov The interaction with bradykinin receptors does not depend on the N-terminal tyrosine residue of the dynorphin peptide, which is essential for opioid receptor activity. wikipedia.org

Exploration of Antimicrobial Properties

The potential antimicrobial activities of dynorphin-related peptides have been a subject of investigation. Research has shown that a truncated dynorphin analogue can trigger a virulence response in the opportunistic pathogen Pseudomonas aeruginosa. acs.orgacs.org This response is sequence-specific and involves the upregulation of bacterial defense mechanisms. acs.org A chemical proteomic approach identified the membrane sensor ParS as a putative binding partner for the dynorphin analogue in live bacteria. acs.org The interaction with ParS is believed to trigger a phosphorylation cascade, leading to the expression of proteins involved in modifying the bacterial cell surface and upregulating efflux pumps, which function as a defense against antimicrobial peptides. acs.org This suggests that P. aeruginosa can recognize and respond to host-derived dynorphin as a signal to adapt its physiology.

Investigation of Antiviral Properties

The investigation into the antiviral properties of this compound is an emerging area of research. Some literature suggests a potential role for dynorphins in the context of viral infections. For instance, there is a hypothesis that elevated levels of dynorphin may predispose individuals to viruses like SARS-CoV-2, and that modulation of the dynorphin system could have prophylactic antiviral implications. researchgate.net However, detailed preclinical studies elucidating a direct antiviral mechanism of this compound are currently limited. One source includes "antiviral" as a keyword associated with the peptide, but without substantial supporting data in the provided context. biosynth.com

Assessment of Antitumor Properties

The opioid peptide family, including dynorphins, has been implicated in cancer progression, with research indicating both pro- and anti-tumoral effects. nih.gov Preclinical studies have explored the cytotoxic potential of analogues of this compound. Novel peptidomimetics of Dynorphin A (1-8) have demonstrated potent cytotoxic activities against various tumor cell lines, including colon and renal cancer cells. researchgate.net The antitumor activity of these compounds appears to be dependent on the specific structural modifications made to the peptide. researchgate.net Furthermore, the blockade of opioid receptors with antagonists like methylnaltrexone (B1235389) has been shown to have antimetastatic and antiproliferative effects against lung carcinoma, suggesting that endogenous opioids like dynorphins may play a role in tumor growth and metastasis. nih.gov

Influence on Cellular Signaling Cascades (e.g., Tyrosine Phosphorylation by Kinases)

The activation of receptors by this compound initiates downstream cellular signaling cascades. As mentioned previously, its activation of bradykinin B2 receptors leads to the stimulation of L-type and P/Q-type voltage-sensitive calcium channels through a protein kinase A (PKA)-dependent pathway. u-tokyo.ac.jp The Gs-cAMP-PKA pathway is a well-documented mechanism for augmenting the current of these calcium channels in neuronal tissues. u-tokyo.ac.jp

Beyond PKA, the dynorphin system has been linked to the activation of mitogen-activated protein kinases (MAPKs). For example, truncated dynorphin A can cause an increase in the phosphorylation of p38 MAPK in microglia. wikipedia.org The activation of p38 is a known pathway involved in inflammatory responses and pain signaling. wikipedia.org While the N-terminal tyrosine residue of this compound is a potential site for phosphorylation by tyrosine kinases, specific preclinical studies detailing this particular signaling event for this octapeptide are not extensively covered in the available research.

Mechanisms of Cellular Uptake and Transporter Involvement

The cellular uptake of this compound is a multifaceted process that does not rely on a single pathway. Due to its polar nature, this peptide does not readily cross biological membranes by simple diffusion alone. Instead, its transport into cells, including neurons, involves sophisticated mechanisms, including specialized transporter systems and direct membrane translocation.

Recent research has identified a family of sodium-coupled oligopeptide transporters (SOPTs) that play a role in the transport of larger peptides across cellular membranes. While direct studies on the transport of this compound by SOPT1 are limited, evidence points to the involvement of SOPT2 in the uptake of dynorphin peptides in neuronal cells.

A study conducted on the human neuronal cell line SK-N-SH demonstrated that SOPT2 is capable of transporting large peptides, including Dynorphin A (1-13). nih.gov In this research, Dynorphin A (1-13) was shown to compete with the synthetic opioid peptide DADLE for uptake via SOPT2, indicating that it is a substrate for this transporter. nih.gov The inhibition of DADLE uptake by Dynorphin A (1-13) was observed in both the presence and absence of sodium ions, with specific IC50 values determined as shown in the table below.

| Cell Line | Transporter | Competing Peptide | Condition | IC50 Value (µM) |

| SK-N-SH | SOPT2 | Dynorphin A (1-13) | With Na+ | 0.7 ± 0.1 |

| SK-N-SH | SOPT2 | Dynorphin A (1-13) | Without Na+ | 0.25 ± 0.01 |

Data sourced from a study on DADLE transport in neuronal cells. nih.gov

These findings suggest that SOPT2, expressed in neuronal cells, recognizes and transports dynorphin-related peptides. Given the structural similarity, it is plausible that this compound (Dynorphin A 1-8) is also a substrate for SOPT2, providing a specific mechanism for its entry into neurons. SOPT2 has been shown to accept a wide variety of endogenous and synthetic opioid peptides ranging from 5 to 13 amino acids in length. arvojournals.org

Beyond transporter-mediated uptake, this compound can enter cells through other mechanisms, including passive diffusion and a form of active transport resembling that of cell-penetrating peptides.

The structure of this compound, which is rich in both hydrophobic and basic amino acid residues, is a key determinant of its ability to interact with and cross the plasma membrane. wikipedia.orgnih.gov Research has demonstrated that Dynorphin A can penetrate into neurons and non-neuronal cells in a manner that is not mediated by opioid receptors. nih.gov This translocation is characterized by the peptide moving directly across the plasma membrane into the cytoplasm. nih.gov

This process is considered a form of active transport as it involves the movement of the peptide against a concentration gradient, although it does not appear to involve classical endocytotic pathways like clathrin-coated vesicles. nih.gov The translocation potential of Dynorphin A has been compared to that of well-known cell-penetrating peptides. nih.gov Once inside the cell, translocated dynorphin peptides have been observed to associate with the endoplasmic reticulum. nih.gov

The contribution of passive diffusion, driven by a concentration gradient, cannot be entirely ruled out, especially given the presence of hydrophobic residues that can facilitate interaction with the lipid bilayer of the cell membrane. However, the charged nature of the arginine residues suggests that simple passive diffusion is likely less significant than the active translocation and transporter-mediated mechanisms. The ability of dynorphins to penetrate cells is correlated with their capacity to induce non-opioid effects, suggesting that this cellular entry is a crucial aspect of their biological function. nih.gov

Structure Activity Relationship Sar Studies of H Tyr Gly Gly Phe Leu Arg Arg Ile Oh and Its Analogs

Identification of Key Pharmacophoric Residues for Biological Function

The biological activity of dynorphin (B1627789) A (1-8) is dictated by a "message-address" concept. nih.govnih.govmdpi.com The N-terminal portion of the peptide acts as the "message," responsible for activating opioid receptors, while the C-terminal sequence serves as the "address," which influences receptor selectivity and potency. nih.govnih.govmdpi.commdpi.com

Significance of the N-Terminal Tyrosine Residue

The N-terminal tyrosine (Tyr¹) residue is absolutely critical for the opioid activity of dynorphin A and its fragments. nih.govfrontiersin.org Its phenolic hydroxyl group is an essential component of the pharmacophore. Research has consistently shown that removal or modification of this residue leads to a dramatic loss of affinity for opioid receptors and abolishes biological activity. nih.govnih.govacs.org This initial amino acid is part of the N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe), which is common to most endogenous opioid peptides and acts as the primary "message" for receptor interaction and activation. nih.govmdpi.commdpi.com Consequently, des-tyrosyl fragments of dynorphin show very low binding affinity at opioid receptors. acs.org

Functional Role of the Glycine-Glycine-Phenylalanine Motif

Following the essential tyrosine, the Gly²-Gly³-Phe⁴ motif plays a crucial role in the peptide's function. The two glycine (B1666218) residues provide conformational flexibility to the peptide backbone, allowing it to adopt the necessary orientation for receptor binding. The phenylalanine residue at position 4 is, like tyrosine at position 1, a critical aromatic residue for opioid receptor affinity. nih.govnih.gov Alanine (B10760859) scanning studies, where Phe⁴ is replaced by alanine, have demonstrated a significant decrease in binding affinity and agonist potency at opioid receptors. nih.govnih.gov This Tyr-Gly-Gly-Phe sequence is considered the universal "message" component required for opioid activity. mdpi.commdpi.com

Contributions of Leucine, Arginine, and Isoleucine Residues

The C-terminal portion of dynorphin A (1-8), comprising Leu⁵-Arg⁶-Arg⁷-Ile⁸, functions as the "address" sequence, which is crucial for conferring selectivity and high potency, particularly for the kappa-opioid receptor (KOR). nih.govnih.govmdpi.com

The positively charged, basic residues at positions 6 and 7 (Arg⁶ and Arg⁷) contribute substantially to KOR affinity and agonist potency. nih.govnih.gov Studies involving the successive removal of C-terminal amino acids have highlighted that Arg⁷, in particular, makes a significant contribution to the peptide's potency and selectivity for the dynorphin receptor. nih.govnih.gov The introduction of a methyl group to Arg⁷ (MeArg⁷) has been shown to protect the Arg⁶-Arg⁷ bond from enzymatic breakdown without a loss of potency or a change in receptor selectivity. nih.gov

The hydrophobic residues, Leucine (Leu⁵) and Isoleucine (Ile⁸), also play a role in receptor interaction. Computational models suggest that these residues may interact with hydrophobic pockets in the extracellular loops of the KOR, which could influence the peptide's efficacy and affinity. nih.gov

Impact of Amino Acid Substitutions on Activity and Selectivity

Modifying the amino acid sequence of dynorphin A (1-8) has been a key strategy to probe its SAR and to develop analogs with improved pharmacological profiles, such as enhanced stability and selectivity.

Alanine Scanning Mutagenesis

Alanine scanning is a technique where individual amino acid residues are systematically replaced with alanine to determine their contribution to the peptide's function. As expected, the substitution of the critical aromatic residues Tyr¹ and Phe⁴ with alanine results in a dramatic decrease in opioid receptor binding affinity and agonist potency. nih.govnih.gov Similarly, replacing the basic residues Arg⁶ and Arg⁷ with alanine also leads to a substantial reduction in KOR affinity and agonist activity, confirming their importance in the "address" sequence. nih.gov A summary of findings from alanine scanning studies on dynorphin peptides is presented below.

| Original Residue | Position | Effect of Alanine Substitution | Reference |

|---|---|---|---|

| Tyrosine (Tyr) | 1 | Dramatic decrease in opioid receptor affinity and potency | nih.gov |

| Phenylalanine (Phe) | 4 | Dramatic decrease in opioid receptor affinity and potency | nih.gov |

| Arginine (Arg) | 6 | Substantial decrease in KOR affinity and agonist potency | nih.gov |

| Arginine (Arg) | 7 | Substantial decrease in KOR affinity and agonist potency | nih.gov |

Substitution with Non-Natural Amino Acids (e.g., Nle, D-Ala)

The introduction of non-natural amino acids has been explored to enhance metabolic stability and modify receptor selectivity.

D-Amino Acid Substitution: Replacing Gly² with a D-alanine (D-Ala) residue has been shown to reduce the potency of dynorphin analogs. nih.govnih.gov This suggests that the L-configuration at this position is preferred for optimal activity. However, substitutions at other positions, such as the use of D-Leu at position 8, have been successfully incorporated into metabolically stable and potent analogs. acs.org

Norleucine (Nle) Substitution: The substitution of the natural hydrophobic residues Leu⁵ and/or Ile⁸ with the non-natural amino acid norleucine (Nle) is generally well-tolerated, resulting in analogs that retain binding affinity. nih.gov This indicates some flexibility in the hydrophobic interactions within the "address" sequence.

N-Alkylation: N-terminal methylation of Tyr¹ (to form MeTyr¹) is a strategy that can protect against degradation by aminopeptidases. nih.gov This modification has been shown to be well-tolerated, producing analogs with similar potency to the parent peptide. nih.govacs.org Furthermore, N-methylation of Arg⁷ has been used to create analogs with increased stability by protecting the Arg⁶-Arg⁷ peptide bond from enzymatic cleavage. nih.govnih.gov

A table summarizing the effects of these substitutions is provided below.

| Substitution | Position | Effect on Activity/Stability | Reference |

|---|---|---|---|

| [D-Ala] | 2 | Decreased biological activity/potency | nih.govnih.gov |

| [Nle] for Leu/Ile | 5 or 8 | Tolerated, affinity retained | nih.gov |

| [MeTyr] | 1 | Prevents degradation, potency maintained | nih.govacs.org |

| [D-Leu] | 8 | Used in metabolically stable, potent analogs | acs.org |

| [NMeArg] | 7 | Increases stability against enzymatic degradation | nih.gov |

Incorporation of D-Amino Acids and their Stereochemical Effects

The substitution of L-amino acids with their D-isomers is a common strategy in peptide design to increase enzymatic stability and to probe the conformational requirements for receptor binding. In analogs of Dyn A, such stereochemical changes have profound effects on opioid receptor affinity and selectivity.

Generally, the substitution of D-alanine for Glycine at position 2 (Gly²) reduces the potency of dynorphin analogs. nih.gov However, modifications at other positions can yield more complex outcomes. For instance, in a study of Dyn A-(1-11)NH₂ analogs, replacing Phe⁴ with its D-isomer, D-Phe, led to a significant loss of affinity for both kappa (κ) and mu (μ) receptors. nih.gov This highlights the strict stereochemical requirement at this position for maintaining high affinity at these receptor types. Interestingly, the same study showed that constraining the Phe⁴ residue with a D-Phe analog, (R)-2-aminotetralin-2-carboxylic acid (Atc), unexpectedly resulted in higher affinity for κ and μ receptors compared to the (S)-Atc (L-Phe analog) counterpart. nih.gov Both D-Phe⁴ substitution and conformational restriction at this position resulted in a dramatic loss of delta (δ) receptor affinity, indicating that distinct structural features at the fourth position are required to differentiate between kappa and delta receptors. nih.gov

In the C-terminal portion of the peptide, D-amino acid substitutions can also modulate activity. The introduction of D-Leu⁸ in an amidated Dyn A-(1-8) analog, [MeTyr¹,MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt, resulted in a compound with opioid activity similar to dynorphin A and relatively high kappa-receptor selectivity. nih.gov This suggests that a D-amino acid at the C-terminus is well-tolerated and can contribute to favorable activity profiles.

Table 1: Effect of D-Amino Acid Substitution on Opioid Receptor Affinity

| Analog | Position of Substitution | Stereochemistry | Effect on Receptor Affinity | Reference |

| [D-Ala²]Dynorphin-(1-13) amide | 2 | D-Ala | Reduced potency | nih.gov |

| [D-Phe⁴,D-Ala⁸]Dyn A-(1-11)NH₂ | 4 | D-Phe | Significantly lower κ and μ affinity; negligible δ affinity | nih.gov |

| [(R)-Atc⁴,D-Ala⁸]Dyn A-(1-11)NH₂ | 4 | D-Phe analog | Higher κ and μ affinity than the (S)-Atc analog | nih.gov |

| [MeTyr¹,MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt | 8 | D-Leu | Maintained high opioid activity and κ-selectivity | nih.gov |

Effects of Conserved and Variable Residues

The sequence of Dyn A-(1-8) contains both highly conserved residues, critical for its fundamental opioid activity, and more variable residues that modulate its receptor selectivity and potency. The N-terminal tetrapeptide, Tyr-Gly-Gly-Phe, is a highly conserved "message" sequence essential for binding to all opioid receptors. mdpi.com The N-terminal tyrosine (Tyr¹) is particularly crucial; its removal completely abolishes biological activity. nih.govnih.gov Alanine scanning studies on related dynorphin peptides have confirmed that Tyr¹ and Phe⁴ are critical for opioid receptor affinity and KOR agonist potency. researchgate.net

Table 2: Role of Individual Residues in Dyn A-(1-8) Activity

| Residue | Position | General Role | Key Findings | Reference(s) |

| Tyrosine (Tyr) | 1 | Conserved (Message) | Essential for activity; removal abolishes binding. | nih.govnih.govresearchgate.net |

| Glycine (Gly) | 2 | Conserved (Message) | Part of the common opioid motif. | mdpi.com |

| Glycine (Gly) | 3 | Conserved (Message) | Part of the common opioid motif. | mdpi.com |

| Phenylalanine (Phe) | 4 | Conserved (Message) | Critical for receptor affinity and potency. | researchgate.net |

| Leucine (Leu) | 5 | Variable (Address) | Contributes to overall conformation and binding. | nih.gov |

| Arginine (Arg) | 6 | Variable (Address) | Contributes to KOR affinity and agonist potency. | researchgate.net |

| Arginine (Arg) | 7 | Variable (Address) | Important for KOR affinity and selectivity. | nih.govresearchgate.net |

| Isoleucine (Ile) | 8 | Variable (Address) | Contributes to overall conformation and binding. | nih.gov |

Structure-Activity Modulations through Peptide Truncation and Extension

The N-terminal amino group of Tyr¹ is a key pharmacophoric element, and its modification significantly impacts receptor interaction. encyclopedia.pub Removal of the N-terminal tyrosine results in des-tyrosyl fragments that show very low binding affinity at opioid receptors. nih.govacs.org Acetylation of the Nα-amino group has been shown to have little effect on the binding affinities for bradykinin (B550075) receptors in certain Dyn A analogs, but it can alter opioid receptor interaction profiles. nih.gov

More substantial modifications, such as N-alkylation, can profoundly alter efficacy, potency, and selectivity. nih.gov For example, N-benzyl substitution on Tyr¹ in Dyn A-(1-11) analogs can produce peptides with high KOR affinity and selectivity, sometimes shifting the functional profile from agonist to partial agonist or antagonist. researchgate.netnih.gov These findings indicate that while the free amino group is a general requirement, specific modifications can be made to fine-tune the pharmacological properties by altering how the N-terminus interacts within the receptor binding pocket.

Modifications at the C-terminal carboxyl group (-OH) of Dyn A-(1-8) can influence potency and metabolic stability. C-terminal amidation is a common strategy to mimic the structure of many endogenous peptide hormones and to increase resistance to carboxypeptidases. In a comprehensive study of twenty Dyn A-(1-8) amide analogues, C-terminal amidation was a key feature in producing potent and systemically active compounds. nih.gov For example, introducing an ethylamide at the C-terminus of [MeTyr¹,MeArg⁷,D-Leu⁸]Dyn(1-8) yielded a potent analgesic. nih.gov

Conversely, methyl esterification of the C-terminus has also been shown to enhance the potency of several dynorphin fragments, including Dyn A-(1-8). nih.gov This suggests that neutralizing the negative charge of the C-terminal carboxylate, either through amidation or esterification, is generally favorable for the potency of these shorter dynorphin analogs. However, the effect can be context-dependent; in some analog series designed to target bradykinin receptors, C-terminal amidation led to a drastic reduction in binding affinity. nih.govacs.org

Table 3: Effects of C-Terminal Modifications on Dynorphin Analog Activity

| Modification | Peptide Fragment | Effect | Reference |

| Amidation (-NH₂) | Dyn A-(1-8) | Basis for potent and systemically active analogs. | nih.gov |

| Methyl Esterification (-OMe) | Dyn A-(1-8) | Enhanced potency. | nih.gov |

| Amidation (-NH₂) | Bradykinin-targeted Dyn A analog | Greatly reduced binding affinity. | nih.govacs.org |

Conformational Constraints and Cyclization Strategies in Analog Design

Linear peptides like Dyn A-(1-8) are conformationally flexible, which can lead to binding at multiple receptor subtypes and susceptibility to enzymatic degradation. nih.gov Introducing conformational constraints through cyclization is a powerful strategy to stabilize a specific bioactive conformation, potentially increasing receptor affinity, selectivity, and stability. nih.govacs.org

Several cyclization strategies have been applied to dynorphin analogs. These include forming covalent bonds between the side chains of amino acids at different positions. For example, cyclization via ring-closing metathesis (RCM) between allylglycine residues substituted at positions 2 and 5, or 5 and 8, has been successfully used to create cyclic Dyn A-(1-11)NH₂ analogs. nih.gov The resulting cyclic peptides often retain high affinity for the KOR. nih.govacs.org Specifically, a cyclization within the "address" sequence between positions 5 and 8 yielded an analog with significantly higher selectivity for KOR over μ and δ receptors compared to its linear counterpart. nih.gov

Another strategy involves creating lactam bridges (amide bonds) between the side chains of acidic and basic amino acids, such as Aspartic acid (Asp) and 2,3-diaminopropionic acid (Dap). A cyclic analog, [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11)NH₂, was found to be a highly selective KOR antagonist, demonstrating that constraining the C-terminal "address" domain can switch an agonist or partial agonist into an antagonist. researchgate.netnih.gov These studies underscore that restricting the peptide's flexibility can lock it into a conformation that is not only more selective but also has a different functional effect at the receptor. acs.orgcreighton.edu

Application of the "Message-Address" Concept in Opioid Peptide Design

The "message-address" concept is a foundational principle in the design of opioid peptide analogs. mdpi.comencyclopedia.pub According to this model, opioid peptides contain two distinct functional domains. mdpi.commdpi.com

The "Message" Domain: This is the highly conserved N-terminal sequence, Tyr-Gly-Gly-Phe, which is responsible for triggering the opioid effect (the "message"). This sequence is shared among different opioid peptide families and is essential for their intrinsic activity at opioid receptors. mdpi.comencyclopedia.pub

The "Address" Domain: This is the more variable C-terminal sequence that follows the message. This domain is responsible for conferring selectivity for a specific opioid receptor subtype (μ, δ, or κ), effectively "addressing" the peptide to its target receptor. mdpi.commdpi.com

Enzymatic Stability and Metabolic Considerations for Peptide Optimization

Intrinsic Resistance to Proteolytic Degradation

Peptides are vulnerable to proteolysis by a wide array of enzymes known as peptidases or proteases. The intrinsic stability of a peptide is largely determined by its amino acid sequence and terminal modifications. The peptide H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH, being a linear peptide with unprotected N- and C-termini, is expected to be susceptible to degradation by various proteases found in tissues like the liver, kidneys, and blood. eurekaselect.com

The sequence contains several features that make it a likely substrate for common proteases:

N-Terminal Tyrosine: According to the "N-end rule," the identity of the N-terminal amino acid can determine a protein's half-life. Unacetylated N-terminal residues such as Tyrosine (Tyr), Arginine (Arg), Lysine (Lys), Phenylalanine (Phe), Leucine (Leu), and Isoleucine (Ile) are recognized as degradation signals (degrons) by specific E3 ubiquitin ligases, marking the peptide for proteasomal degradation. nih.govnih.gov

Presence of Basic and Hydrophobic Residues: The peptide chain includes basic amino acids (Arginine) and large hydrophobic amino acids (Tyrosine, Phenylalanine, Leucine, Isoleucine), which are primary recognition sites for major protease families. chegg.commdpi.com

Unmodified Termini: The free amino group at the N-terminus and the free carboxyl group at the C-terminus make the peptide susceptible to attack by exopeptidases (aminopeptidases and carboxypeptidases, respectively). nih.govcreative-peptides.com

Given these characteristics, the peptide this compound is predicted to have a short half-life in vivo, a common challenge for unmodified therapeutic peptides. nih.gov

Identification of Specific Protease Cleavage Sites within the Peptide Sequence

The specific amino acid sequence of this compound allows for the prediction of cleavage sites by well-characterized proteases. Endopeptidases cleave peptide bonds within the chain, while exopeptidases remove amino acids from the ends.

Predicted Protease Cleavage Sites in this compound

| Protease Family | Specific Enzyme Example | Recognition Site | Potential Cleavage Point(s) in Sequence | Resulting Fragments |

|---|---|---|---|---|

| Serine Proteases | Trypsin | Cleaves at the C-terminus of basic residues (Arginine, Lysine). | After Arg⁶ and Arg⁷ | H-Tyr-Gly-Gly-Phe-Leu-Arg-OH, H-Arg-OH, H-Ile-OH |

| Serine Proteases | Chymotrypsin | Cleaves at the C-terminus of large hydrophobic residues (Phe, Tyr, Trp). | After Phe⁴ | H-Tyr-Gly-Gly-Phe-OH, H-Leu-Arg-Arg-Ile-OH |

| Metallocarboxypeptidases | Carboxypeptidase A | Cleaves C-terminal amino acids, particularly those with aromatic or branched hydrophobic side chains (Ile, Leu, Phe, Tyr). mdpi.com | Before Ile⁸ | H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH, H-Ile-OH |

| Aminopeptidases | Various | Cleaves the N-terminal amino acid. nih.gov | After Tyr¹ | H-Tyr-OH, H-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH |

This table presents predicted cleavage sites based on known protease specificity. Actual degradation patterns may vary.

Computational Approaches in H Tyr Gly Gly Phe Leu Arg Arg Ile Oh Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Dynorphin (B1627789) A (1-8), docking studies have been fundamental in elucidating its binding mode within the KOR.

Research has consistently shown a "message-address" model for Dynorphin A's interaction with the KOR. nih.gov The N-terminal "message" sequence (Tyr-Gly-Gly-Phe) is responsible for receptor activation, while the C-terminal "address" sequence (Leu-Arg-Arg-Ile) confers selectivity for the KOR. nih.gov Docking simulations, often utilizing the crystal structure of the KOR, have provided a detailed atomic-level view of these interactions. nih.govoup.com

Key findings from molecular docking studies reveal that the protonated N-terminal amine of Tyrosine-1 forms a crucial salt bridge with the highly conserved Asp138 residue in the third transmembrane (TM3) helix of the KOR. researchgate.netnih.gov The aromatic ring of Tyrosine-1 fits into a hydrophobic pocket, and the Phenylalanine-4 residue also engages in hydrophobic interactions within the binding site. oup.com The "address" segment, with its positively charged Arginine residues, is predicted to interact with negatively charged amino acids in the extracellular loops (EL) of the receptor, such as Asp223 and Glu209 in EL2, which are believed to be key determinants of KOR selectivity. nih.gov These computational predictions have been largely supported by site-directed mutagenesis experiments and the recent cryo-electron microscopy structures of the KOR-dynorphin complex. nih.govoup.com

| Dynorphin A (1-8) Residue | KOR Residue | Interaction Type | Reference |

|---|---|---|---|

| Tyr-1 (Amino Group) | Asp138 (TM3) | Salt Bridge, Hydrogen Bond | researchgate.netnih.gov |

| Tyr-1 (Phenol Ring) | Hydrophobic Pocket (W287, H291) | Hydrophobic, π-stacking | oup.com |

| Gly-3 (Backbone) | Tyr320 (TM7) | Hydrogen Bond | researchgate.net |

| Phe-4 | Hydrophobic Pocket (TM3, 5, 6, 7) | Hydrophobic Interaction | nih.gov |

| Arg-6 / Arg-7 | Glu209 (EL2) | Electrostatic Interaction | nih.gov |

| Arg-7 | Glu297 (TM6) | Salt Bridge | researchgate.net |

Homology Modeling for Prediction of Receptor Structures

Before the experimental determination of the KOR's three-dimensional structure by X-ray crystallography and cryo-EM, homology modeling was the primary method to generate a structural model of the receptor. nih.govnih.govrcsb.org This technique builds a model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov

For the KOR, and other opioid receptors, the bovine rhodopsin structure was frequently used as a template due to it being one of the first well-characterized G-protein coupled receptors (GPCRs). nih.govnih.gov Researchers constructed models of the KOR's seven transmembrane helical domains and then added the extracellular and intracellular loops. nih.gov These models, while predictive, were instrumental in forming initial hypotheses about ligand binding. They allowed for the first docking studies of Dynorphin A (1-8), which correctly predicted the importance of the Asp138 interaction and the role of the extracellular loops in binding the peptide's C-terminal "address" sequence. nih.govnih.gov The accuracy of these models was often enhanced by incorporating experimental data from mutagenesis or cross-linking studies as constraints during the modeling process. nih.gov The subsequent publication of the actual KOR crystal structure validated many of the key features predicted by these early homology models. nih.govoup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While detailed QSAR studies focusing exclusively on Dynorphin A (1-8) agonists are not extensively documented, the principles of structure-activity relationships (SAR) have been thoroughly investigated for its analogs, laying the groundwork for future QSAR models. nih.govnih.govresearchgate.net

SAR studies on numerous synthesized analogs of Dynorphin A (1-8) have revealed critical structural requirements for KOR affinity and selectivity. For instance, modifications to the N-terminal "message" sequence are generally poorly tolerated, whereas changes in the "address" sequence can modulate selectivity. nih.gov The introduction of a methyl group on the Arginine at position 7 was found to protect against enzymatic degradation without a loss of potency. nih.gov

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been applied to broader sets of opioid receptor ligands, including antagonists. nih.gov CoMFA models generate 3D contour maps that show where steric bulk or electrostatic charge is predicted to increase or decrease biological activity. For kappa receptor antagonists, CoMFA has shown that steric interactions are generally more dominant than electrostatic ones in determining binding affinity. nih.gov These models and the underlying SAR data are crucial for rationally designing new analogs with desired activity profiles. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a view of the system's movement over time. This technique simulates the motions of atoms and molecules, providing valuable information on the conformational flexibility of Dynorphin A (1-8) and the dynamics of the binding process.

MD simulations have been used to refine the docked poses of Dynorphin A (1-8) in the KOR. nih.govpnas.org Starting from a docked structure, MD can explore nearby conformational states, leading to a more accurate and energetically favorable binding model. These simulations have supported NMR spectroscopy findings which suggest that while the central part of the dynorphin peptide forms a helical turn upon binding, the N- and C-terminal ends remain flexibly disordered. pnas.org This flexibility, particularly in the "message" sequence, is thought to be crucial for receptor activation. pnas.org MD simulations have also been instrumental in studying the interaction of Dynorphin A with the cell membrane, which is believed to be a preliminary step before receptor binding.

In Silico Design of Novel Analogs and Peptidomimetics

A primary goal of computational research on Dynorphin A (1-8) is the in silico design of novel analogs and peptidomimetics with improved therapeutic properties. mdpi.comresearchgate.net Native peptides like Dynorphin A (1-8) are often poor drug candidates due to rapid degradation by proteases and poor bioavailability. mdpi.com Computational approaches guide the design of modified molecules, or peptidomimetics, that mimic the active conformation of the native peptide but have enhanced stability and selectivity. nih.gov

This rational design process leverages the information gained from docking, SAR, and MD studies. For example, knowing the key binding interactions allows chemists to design non-peptide scaffolds that correctly position the necessary pharmacophoric groups. acs.orgnih.gov This has led to the development of potent and selective KOR agonists and antagonists. nih.govufl.edu One strategy involves creating hybrid molecules that combine a non-peptide scaffold with C-terminal fragments of Dynorphin A (1-8). nih.gov Another approach is the creation of cyclic peptides, such as Zyklophin, which are conformationally constrained and more resistant to enzymatic degradation. ufl.edu These in silico designed compounds represent promising leads for developing safer and more effective analgesics and treatments for addiction. frontiersin.org

| Compound Name/Type | Modification Strategy | Intended Effect | Reference |

|---|---|---|---|

| [MeArg7,D-Leu8]Dyn(1-8)-NHEt | Substitution and C-terminal amidation | Increase metabolic stability and maintain potency | nih.gov |

| MPCB-Gly-Leu-NH-(CH₂)₅-NH-C(=NH)-C₄H₉ | Hybrid of a non-peptide scaffold (MPCB) and a peptide fragment | Create a non-peptide peptidomimetic with high KOR affinity and selectivity | nih.gov |

| Conorphins | Pharmacophore model based on a conopeptide lead | Develop potent, selective, and highly stable KOR agonists | acs.org |

| Zyklophin | Cyclization of a Dynorphin A analog | Enhance stability and create a KOR antagonist | ufl.edu |

Advanced Analytical Techniques for Characterization and Interaction Studies Beyond Basic Characterization

Spectroscopic Methods for Higher-Order Structure Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in various environments. For Dynorphin (B1627789) A and its fragments, CD studies have been instrumental in understanding how their conformation changes upon interaction with biological membranes, a critical step for receptor binding and signaling.

Research indicates that dynorphin peptides, including Dynorphin A, generally lack a defined structure in aqueous buffer solutions. giffordbioscience.com However, in the presence of membrane-mimicking environments, such as small unilamellar phospholipid vesicles or organic solvents like trifluoroethanol, they adopt a more ordered conformation. giffordbioscience.combioradiations.com Specifically, studies on Dynorphin A have shown the induction of an α-helical structure upon interaction with lipid environments. giffordbioscience.comnih.gov This conformational change is believed to be a key factor, along with the peptide's high positive charge, in its ability to translocate across cell membranes. nih.gov

CD spectra of dynorphin analogues have also revealed how specific structural modifications can influence the stability of these helical structures. bioradiations.com For instance, creating cyclic analogues of a related peptide, Dyn A-(1-13)NH2, showed that the position of the cyclic constraint had a significant impact on the stability of the induced α-helix. bioradiations.com This highlights the utility of CD spectroscopy in guiding the design of dynorphin analogues with specific conformational properties.

| Peptide | Environment | Observed Secondary Structure | Reference |

|---|---|---|---|

| Dynorphin A | Phosphate Buffer (pH 7.0) | Predominantly random coil | giffordbioscience.com |

| Dynorphin A | POPC/POPG Vesicles | Induction of α-helical structure | giffordbioscience.com |

| Cyclo[D-Asp(i),Dap(i+3)]Dyn A-(1-13)NH2 | 80% Trifluoroethanol | Differences in α-helix stability based on constraint position | bioradiations.com |

| Dynorphin A-(1-13) | Methanol | Mimics membrane-mediated conformation | youtube.com |

Advanced Fluorescence-Based Assays for Real-Time Ligand-Receptor Interaction Kinetics

Fluorescence-based techniques offer high sensitivity and real-time monitoring of the interactions between Dynorphin A (1-8) and its target receptors, primarily the kappa-opioid receptor (KOR). These assays provide crucial data on binding kinetics, potency, and functional outcomes like receptor activation.